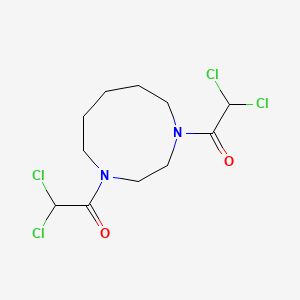![molecular formula C25H25N3O5 B14263128 4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde CAS No. 137015-69-1](/img/no-structure.png)
4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde is an organic compound that features a complex structure with multiple functional groups This compound is characterized by the presence of a benzaldehyde group, a nitrophenyl diazenyl group, and a phenoxyhexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the diazotization of 4-nitroaniline to form the diazonium salt, which is then coupled with a phenol derivative to produce the azo compound. This intermediate is further reacted with a hexyl chain and subsequently with benzaldehyde under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: 4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzoic acid.
Reduction: 4-[(6-{4-[(E)-(4-Aminophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials due to its azo group.
Mécanisme D'action
The mechanism of action of 4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The nitrophenyl diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, contributing to its biological activity. The exact pathways and targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(6-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde: Similar structure but with a methoxy group instead of a nitro group.
4-[(6-{4-[(E)-(4-Aminophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired.
Propriétés
| 137015-69-1 | |
Formule moléculaire |
C25H25N3O5 |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
4-[6-[4-[(4-nitrophenyl)diazenyl]phenoxy]hexoxy]benzaldehyde |
InChI |
InChI=1S/C25H25N3O5/c29-19-20-5-13-24(14-6-20)32-17-3-1-2-4-18-33-25-15-9-22(10-16-25)27-26-21-7-11-23(12-8-21)28(30)31/h5-16,19H,1-4,17-18H2 |
Clé InChI |
MIKKLUBALIQGSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)OCCCCCCOC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


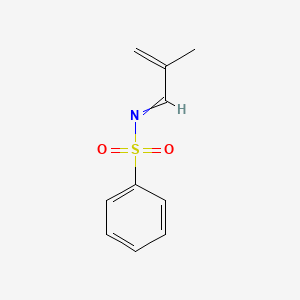
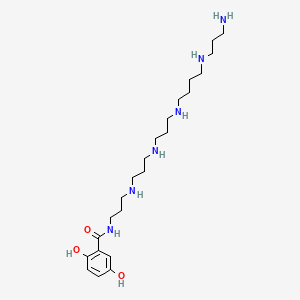
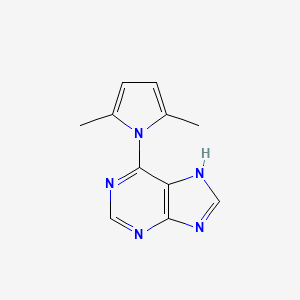
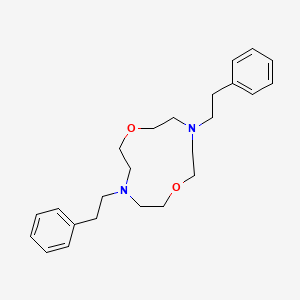

![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)
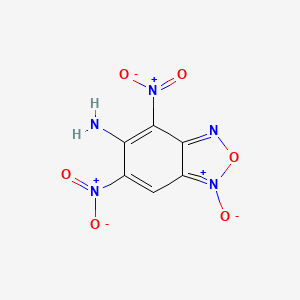
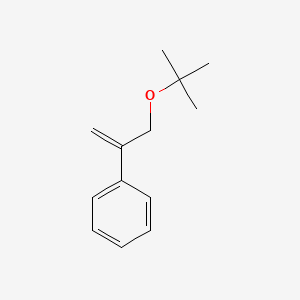
![4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol](/img/structure/B14263103.png)
